Cas no 906352-64-5 (N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine)
N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine Chemical and Physical Properties
Names and Identifiers
-
- N-methyl-1-[2-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine
- N-Methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine
- DTXSID00594575
- 1-(2-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-methylmethanamine
- starbld0001740
- MS-22516
- AKOS011735864
- FT-0751018
- methyl({2-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)amine
- N-Methyl-1-{2-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methanamine
- 906352-64-5
- DB-078731
- N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine
-
- Inchi: 1S/C11H14N4/c1-12-6-10-4-2-3-5-11(10)7-15-9-13-8-14-15/h2-5,8-9,12H,6-7H2,1H3
- InChI Key: VHDVEBIJXKJALO-UHFFFAOYSA-N
- SMILES: N1(C=NC=N1)CC1C=CC=CC=1CNC
Computed Properties
- Exact Mass: 202.12200
- Monoisotopic Mass: 202.121846464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 42.7Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 365.0±44.0 °C at 760 mmHg
- Flash Point: 174.5±28.4 °C
- PSA: 42.74000
- LogP: 1.43670
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M103905-10mg |
N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine |
906352-64-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M103905-50mg |
N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine |
906352-64-5 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M103905-100mg |
N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine |
906352-64-5 | 100mg |
$ 115.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623392-250mg |
1-(2-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-N-methylmethanamine |
906352-64-5 | 98% | 250mg |
¥682.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623392-1g |
1-(2-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-N-methylmethanamine |
906352-64-5 | 98% | 1g |
¥2026.00 | 2024-04-26 |
N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine
N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine (CAS No. 906352-64-5): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine (CAS No. 906352-64-5) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzylamines and contains a 1,2,4-triazole ring, which is a common pharmacophore in many bioactive molecules. The presence of the methyl group and the benzylamine moiety further enhances its chemical diversity and biological relevance.
The molecular formula of N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine is C10H13N3, and its molecular weight is 175.23 g/mol. The compound is characterized by its high solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it suitable for various biochemical assays and drug discovery applications. Its structural complexity provides a foundation for the design and synthesis of novel derivatives with enhanced pharmacological properties.
Recent studies have highlighted the potential of N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine in various therapeutic areas. One notable application is its use as a scaffold for the development of antifungal agents. The 1,2,4-triazole ring is a well-known motif in antifungal drugs such as fluconazole and itraconazole. Research has shown that derivatives of N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine exhibit potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus.
In addition to its antifungal properties, N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine has been explored for its potential as an anti-inflammatory agent. In vitro studies have demonstrated that certain derivatives of this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine could be a valuable lead compound for the development of new anti-inflammatory drugs.
The pharmacokinetic properties of N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine have also been investigated to assess its suitability for in vivo applications. Studies have shown that the compound exhibits good oral bioavailability and favorable metabolic stability. These characteristics are crucial for ensuring that the compound can effectively reach its target site in the body and exert its therapeutic effects.
In terms of safety and toxicity, preliminary assessments have indicated that N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine has a low toxicity profile at therapeutic concentrations. However, further studies are needed to fully evaluate its safety profile and potential side effects. This is particularly important for compounds that are being considered for clinical development.
The synthetic accessibility of N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine is another factor that contributes to its appeal in medicinal chemistry research. The compound can be synthesized through a series of well-established chemical reactions involving readily available starting materials. This ease of synthesis allows researchers to rapidly generate a diverse library of derivatives for biological screening.
In conclusion, N-methyl-2-(1H-1,2,4-triazol-1-y-lmethyl)benzylamine (CAS No. 906352-64-5) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable biological properties make it an attractive scaffold for the development of new therapeutic agents. Ongoing research continues to uncover new insights into the mechanisms of action and potential uses of this compound, further solidifying its importance in the field.
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